3-Chloro-6-(4-chlorophenyl)pyridazine

Description

BenchChem offers high-quality 3-Chloro-6-(4-chlorophenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(4-chlorophenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

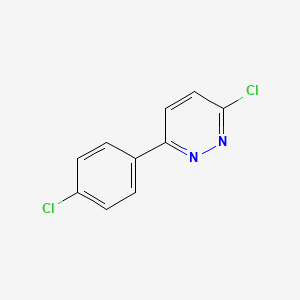

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQKIDKGCMDXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482734 | |

| Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58059-29-3 | |

| Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-(4-chlorophenyl)pyridazine CAS number 58059-29-3

CAS Number: 58059-29-3 Molecular Formula: C₁₀H₆Cl₂N₂ Molecular Weight: 225.07 g/mol [1][2]

Executive Summary: The Pyridazine Linchpin

3-Chloro-6-(4-chlorophenyl)pyridazine serves as a critical "linchpin" scaffold in modern medicinal chemistry and agrochemical discovery. Unlike common pyridine or pyrimidine intermediates, the pyridazine core (1,2-diazine) offers a unique electronic profile—specifically, a highly

This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity, and application in high-value ligand design (e.g., GABA-A antagonists and p38 MAP kinase inhibitors).

Part 1: Chemical Profile & Physical Properties

The utility of CAS 58059-29-3 is dictated by its solubility profile and solid-state stability. Researchers must note that while the compound is stable under ambient conditions, its solubility is strictly limited to polar aprotic solvents, necessitating specific solvent choices for subsequent functionalization.

| Property | Specification | Operational Note |

| Appearance | Light brown to off-white crystalline solid | Darkening indicates oxidation or hydrolysis impurities. |

| Melting Point | 200–201 °C | High MP indicates strong intermolecular |

| Solubility | DMSO, DMF, hot Toluene | Insoluble in water/hexanes. Poor solubility in cold ethanol. |

| pKa | ~0.14 (Predicted) | Extremely weak base; protonation requires strong mineral acids. |

| Electronic Character | C3 is highly electrophilic; C6 is deactivated by the aryl group. |

Part 2: Validated Synthetic Architecture

The synthesis of 3-chloro-6-(4-chlorophenyl)pyridazine is not a single-step process.[3][4] It requires a logical sequence of Acylation

The "Oxidative Aromatization" Trap

A common failure mode in reproducing this synthesis is the omission of the oxidative step. The reaction of succinic anhydride yields a dihydropyridazinone. Direct treatment with

Mechanistic Workflow (Graphviz)

Figure 1: Stepwise synthetic pathway emphasizing the critical oxidation step (Inter2

Detailed Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: Chlorobenzene (Solvent/Reactant), Succinic Anhydride,

. -

Procedure: Add anhydrous

(2.2 equiv) to a solution of succinic anhydride (1.0 equiv) in chlorobenzene. Heat to 60°C for 4 hours. -

Validation: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of anhydride.

-

Workup: Quench with ice/HCl. The keto-acid precipitates. Recrystallize from toluene.

Step 2: Cyclization to Dihydropyridazinone

-

Reagents: Keto-acid (from Step 1), Hydrazine Hydrate (

). -

Procedure: Reflux the keto-acid in Ethanol with 1.2 equiv of Hydrazine Hydrate for 3 hours.

-

Causality: Hydrazine attacks the ketone and the carboxylic acid, closing the ring to form the 4,5-dihydro-3(2H)-pyridazinone.

-

Self-Validating Checkpoint: The product is a white solid. Check NMR; the presence of methylene protons (

) in the ring confirms the dihydro state.

Step 3: Aromatization & Chlorination (The Critical Junction)

-

Reagents:

(excess), -

Note: If starting from the dihydro compound, adding an oxidant like Sodium 3-nitrobenzenesulfonate during the reaction, or pre-oxidizing with

, drastically improves yield. -

Procedure: Suspend the pyridazinone in

(5 vol). Heat to 100°C. Monitor until HCl evolution ceases (approx 4-6 hours). -

Workup: Pour onto crushed ice (Caution: Exothermic hydrolysis of

). Neutralize with -

Purification: Silica gel chromatography (DCM/MeOH 98:2) or recrystallization from Ethanol.

Part 3: Reactivity & Applications[5]

The 3-chloro group is the "warhead" of this molecule. Due to the electron-withdrawing nature of the N=N bond and the para-chlorophenyl group, the C3 position is highly activated for Nucleophilic Aromatic Substitution (

Divergent Synthesis Map

Figure 2: Functionalization pathways showing the versatility of the C3-chloro handle.

Key Application: GABA-A Receptor Ligands

Researchers utilizing CAS 58059-29-3 often target the GABA-A receptor . The 3-chloro group is displaced by hindered amines or hydrazine derivatives to create antagonists similar to SR-95531 (Gabazine) .

-

Protocol Insight: Use a polar aprotic solvent (DMSO or NMP) and an inorganic base (

) at 120°C. The reaction is cleaner than using pyridine as a solvent.

Part 4: Handling, Stability & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

-

GHS H-Codes: H315, H319, H335.[5]

-

Storage: Store at room temperature, strictly dry. Moisture can hydrolyze the C-Cl bond over long periods, reverting it to the pyridazinone (detected by the appearance of a carbonyl peak in IR at ~1680 cm⁻¹).

-

Disposal: Incineration with scrubber for nitrogen oxides and hydrogen chloride.

References

-

Structural Properties & Crystallography: Ather, A., et al. (2010).[6] 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[6] Acta Crystallographica Section E. Retrieved January 30, 2026, from [Link]

-

Medicinal Chemistry Applications: PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine derivatives. Retrieved January 30, 2026, from [Link]

-

Reaction Mechanisms (POCl3): RSC Advances: POCl3 mediated one-pot deoxygenative aromatization. Retrieved January 30, 2026, from [Link]

Sources

- 1. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

The Chlorophenylpyridazine Scaffold: A Physicochemical & Biopharmaceutical Handbook

Executive Summary

The chlorophenylpyridazine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of GABA-A receptor modulators, agrochemicals (herbicides like pyridate), and potential anti-inflammatory agents. This guide dissects the scaffold's utility, driven by the unique electronic repulsion of the 1,2-diazine core and the metabolic shielding provided by the chlorophenyl moiety. By balancing the high dipole moment of the pyridazine ring (~4.0 D) with the lipophilic bulk of the chlorophenyl group, researchers can fine-tune blood-brain barrier (BBB) penetration and metabolic half-life.

Molecular Architecture & Electronic Properties[1]

The 1,2-Diazine Core Anomaly

Unlike pyridine or pyrazine, the pyridazine ring contains adjacent nitrogen atoms.[1] This proximity creates a significant lone-pair repulsion effect , resulting in a distinct physicochemical profile:

-

Basicity: The parent pyridazine is a weak base (

), significantly lower than pyridine ( -

Dipole Moment: The additive vectors of the nitrogen lone pairs generate a high dipole moment (~3.9–4.0 D). This facilitates strong dipole-dipole interactions and

-

The Chlorophenyl "Metabolic Shield"

The attachment of a 4-chlorophenyl group at the C3 or C6 position serves two critical functions:

-

Electronic Modulation: The chlorine atom ($ \sigma_p = 0.23 $) acts as an electron-withdrawing group (EWG) via induction but a donor via resonance. This subtle push-pull effect modulates the electron density of the pyridazine ring, affecting binding affinity.

-

Metabolic Blockade: The para-position of a phenyl ring is a "soft spot" for Cytochrome P450 (specifically CYP3A4 and CYP2D6) oxidation. Substituting hydrogen with chlorine blocks this metabolic pathway, extending the compound's half-life (

).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of each component within the scaffold.

Figure 1: Functional decomposition of the chlorophenylpyridazine scaffold highlighting the interplay between electronic effects and binding capabilities.

Physicochemical Profiling

Accurate profiling is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Solubility & Lipophilicity Data

The dichotomy of the scaffold—a hydrophilic heterocyclic head and a lipophilic tail—creates a "Goldilocks" zone for drug-likeness.

| Parameter | Value / Trend | Impact on Development |

| LogP (Octanol/Water) | 2.5 – 3.5 (Typical) | Ideal for BBB penetration (CNS activity). |

| Water Solubility | Low (< 50 µg/mL) | Requires formulation strategies (e.g., micronization, salts). |

| pKa (Conjugate Acid) | ~2.3 (Parent) | Remains neutral at pH 7.4; high passive permeability. |

| Polar Surface Area (PSA) | ~26 Ų (Parent) | Low PSA supports excellent membrane permeability. |

Crystal Packing & Polymorphism

Due to the high dipole moment, chlorophenylpyridazines exhibit strong intermolecular forces.

-

Observation: They often crystallize in centrosymmetric space groups (e.g.,

) where dipoles align antiparallel to minimize energy. -

Implication: High lattice energy can lead to dissolution rate-limited absorption. Polymorph screening is mandatory during early development.

Synthetic Accessibility: The Suzuki-Miyaura Protocol

While inverse electron demand Diels-Alder reactions can form the ring, Suzuki-Miyaura cross-coupling is the industry standard for functionalizing the pyridazine core due to its modularity and tolerance of the chlorine substituent.

Synthetic Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for synthesizing chlorophenylpyridazines.

Experimental Protocols

Protocol A: Synthesis of 3-(4-chlorophenyl)pyridazine

Rationale: This protocol utilizes a palladium-catalyzed cross-coupling to attach the aryl ring while preserving the chloro-substituent on the phenyl ring.

-

Reagent Preparation:

-

In a reaction vial, dissolve 3-chloropyridazine (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in 1,2-dimethoxyethane (DME) and Ethanol (4:1 ratio).

-

Note: The ethanol co-solvent facilitates the solubility of the boronic acid.

-

-

Catalyst Activation:

-

Reaction:

-

Heat to 85°C for 12–16 hours under inert atmosphere.

-

Validation: Monitor via TLC (Hexane:EtOAc 1:1). The product will be more non-polar than the starting pyridazine.

-

-

Work-up:

-

Cool to room temperature.[4] Dilute with water and extract with Dichloromethane (DCM).

-

Dry organic layer over

and concentrate.

-

-

Purification:

-

Purify via flash column chromatography.

-

Yield Expectation: 70–85%.

-

Protocol B: Chromatographic Hydrophobicity Index (LogP Determination)

Rationale: Traditional shake-flask methods are prone to emulsion errors with lipophilic heterocycles. This HPLC method provides a rapid, self-validating surrogate for LogP.

-

System Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Isocratic Methanol/Water (varying ratios from 30% to 80% MeOH).

-

Buffer: 20 mM Ammonium Acetate (pH 7.4) to ensure the pyridazine remains neutral.

-

-

Calibration:

-

Inject a standard mixture of 5 compounds with known LogP values (e.g., Pyridine, Benzene, Toluene, Chlorobenzene, Naphthalene).

-

Plot

(capacity factor) vs. known LogP to generate a calibration curve (

-

-

Measurement:

-

Inject the chlorophenylpyridazine sample (10 µM in MeOH).

-

Calculate

, where

-

-

Calculation:

-

Derive LogP using the linear regression equation from the calibration step.

-

Target: A value between 2.5 and 3.5 confirms optimal lipophilicity for CNS drug discovery programs.

-

Biopharmaceutical Implications

The chlorophenylpyridazine scaffold is not merely a structural connector; it is a functional pharmacophore.[5]

-

GABA-A Receptor Modulation: Research indicates that the steric bulk of the chlorophenyl group often occupies the lipophilic pocket at the

interface of the GABA-A receptor. The pyridazine nitrogens can form critical water-mediated hydrogen bonds with receptor residues (e.g., Serine or Threonine) [1, 2]. -

Metabolic Stability: In comparative studies, the 4-chlorophenyl analog shows a 3- to 5-fold increase in microsomal stability compared to the unsubstituted phenyl analog. This is due to the chlorine atom blocking the para-hydroxylation pathway mediated by CYP enzymes [3].

References

-

Wermuth, C. G., et al. (1987). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists." Journal of Medicinal Chemistry.

-

Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acid-A receptor subtypes." Pharmacological Reviews.

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

BenchChem. (2025).[5] "Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine Application Note."

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Handling of 3-Chloro-6-(4-chlorophenyl)pyridazine

Executive Summary

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive pyridazinone derivatives and fused tricyclic systems (e.g., triazolopyridazines). Its utility stems from the orthogonal reactivity of its two chlorine substituents: the chemically inert chlorophenyl group and the highly reactive chlorine at position 3 of the pyridazine ring, which serves as an excellent electrophilic handle for Nucleophilic Aromatic Substitution (

This guide provides a technical deep-dive into the compound's physicochemical behavior. Researchers must navigate its high crystallinity (MP ~200°C) and lipophilicity (LogP ~2.5), which present solubility challenges in aqueous media. Furthermore, while thermally stable, the C3-chlorine renders the molecule susceptible to hydrolysis under basic conditions, necessitating strict pH control during storage and processing.

Chemical Identity & Molecular Architecture[1][2]

The molecule features a central electron-deficient pyridazine ring substituted at the 3- and 6-positions. The 4-chlorophenyl group at position 6 acts as a lipophilic anchor, while the chlorine at position 3 is activated by the adjacent nitrogen atoms, making it the primary site of reactivity.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 58059-29-3 | |

| Molecular Formula | ||

| Molecular Weight | 225.07 g/mol | |

| Appearance | Light brown to tan crystalline solid | |

| Melting Point | 200–201 °C | Recrystallized from Ethanol [1] |

| Predicted LogP | 2.5 – 2.8 | Moderately Lipophilic |

| Predicted pKa | ~0.14 | Very weak base (protonation at N1/N2) |

| H-Bond Donors/Acceptors | 0 / 2 |

Solubility Profile

Solvent Compatibility Matrix

Due to its high melting point and planar aromatic stacking, 3-Chloro-6-(4-chlorophenyl)pyridazine exhibits high lattice energy, resisting dissolution in non-polar aliphatic solvents and water.

-

Preferred Solvents for Stock Solutions: DMSO, DMF (High solubility due to dipole-dipole interactions).

-

Preferred Solvents for Reaction/Processing: Dichloromethane (DCM), Ethanol (hot), THF.

-

Poor Solvents: Water, Hexanes, Diethyl Ether (low solubility at RT).

Dissolution Protocol

For biological assays or analytical standards, complete dissolution is critical to avoid micro-precipitation.

Standard Operating Procedure (SOP) for 10 mM Stock:

-

Weigh 2.25 mg of substance into a glass vial (avoid plastic if using for LC-MS to prevent leaching).

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds.

-

Sonicate at 40 kHz for 5 minutes. The solution should be clear and amber-colored.

-

Checkpoint: Inspect against light. If particulates remain, warm gently to 35°C.

Visualizing the Solubility Logic

The following decision tree outlines the solvent selection process based on the intended application.

Figure 1: Solvent selection decision tree based on downstream application.

Stability & Reactivity

The "Stability-Reactivity" Paradox

While the compound is physically stable (high melting point, resistant to oxidation), it is chemically reactive by design. The C3-chlorine is a "hot spot" for nucleophilic attack.

-

Thermal Stability: Stable up to ~200°C. Can be refluxed in ethanol or toluene without degradation.

-

Hydrolytic Stability:

-

Acidic pH: Stable.[1]

-

Neutral pH: Stable in water/organic mixtures for <24 hours.

-

Basic pH (pH > 9):Unstable. Hydroxide ions (

) will displace the chlorine, yielding the 6-(4-chlorophenyl)-3(2H)-pyridazinone (hydrolysis impurity).

-

Degradation & Derivatization Pathways

The following diagram illustrates the primary reaction pathways. Researchers should be aware that "degradation" in storage is often the same mechanism as "derivatization" in synthesis.

Figure 2: Primary reactivity pathways. The red path represents the major degradation risk (hydrolysis), while green paths represent synthetic utility.

Handling & Storage Protocols

To maintain purity >98% and prevent hydrolysis, adhere to the following protocols.

Storage Conditions

-

Temperature: -20°C is optimal for long-term storage; 2-8°C is acceptable for active use.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic, which may absorb lipophilic compounds.

-

Desiccation: Essential. Moisture ingress promotes slow hydrolysis to the pyridazinone.

Safety Precautions

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

PPE: Nitrile gloves, safety glasses, and lab coat.

-

Inhalation: Handle in a fume hood to avoid inhaling dust.

Analytical Methodologies

HPLC Quality Control

A reverse-phase method is recommended. The acidic mobile phase suppresses the ionization of the pyridazine nitrogens and prevents peak tailing.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Strong absorption due to conjugated aryl-pyridazine system).

-

Retention Time: Expect the target to elute late (hydrophobic). The hydrolysis impurity (pyridazinone) will elute earlier due to the polar amide/tautomeric nature.

References

-

ChemicalBook. (2025). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE Properties and Synthesis. Retrieved from

-

PubChem. (2025).[2][3] 3-Chloro-6-(4-chlorophenyl)pyridazine Compound Summary. National Library of Medicine. Retrieved from [3]

-

Srinivasan, T. N., et al. (1986).[4] Synthesis of 3-chloropyridazines.[5][6][7][8][3][4] Synthetic Communications, 16(5), 543-546.[4] (Cited for synthesis conditions and melting point verification).

-

Sigma-Aldrich. (2025). Product Specification: 3-Chloro-6-phenylpyridazine analogs.[8] Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-6-(4-nitrophenyl)pyridazine | C10H6ClN3O2 | CID 6405253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

Spectroscopic data for 3-Chloro-6-(4-chlorophenyl)pyridazine

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(4-chlorophenyl)pyridazine

This guide provides a detailed analysis of the expected spectroscopic data for 3-Chloro-6-(4-chlorophenyl)pyridazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational spectroscopic principles and data from closely related analogs to construct a robust, predictive framework for its characterization. This approach serves as a practical blueprint for scientists engaged in the synthesis and validation of novel pyridazine derivatives.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts specific electronic and hydrogen-bonding properties that make them valuable scaffolds in drug design.[1] The pyridazine ring is a bioisostere for other aromatic systems and its inclusion can favorably modulate properties such as solubility, metabolic stability, and target binding affinity.[2] Accurate structural confirmation via spectroscopy is the cornerstone of any research and development effort involving such compounds. This guide outlines the multi-technique spectroscopic workflow required to unambiguously identify 3-Chloro-6-(4-chlorophenyl)pyridazine.

Molecular Structure and Isotopic Considerations

The structure of 3-Chloro-6-(4-chlorophenyl)pyridazine (CAS: 58059-29-3, Formula: C₁₀H₆Cl₂N₂, Molecular Weight: 225.07 g/mol ) combines a chlorinated pyridazine ring with a 4-chlorophenyl substituent.[3][4] The presence of two chlorine atoms is a critical feature, as the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a highly characteristic signature in mass spectrometry, serving as a primary validation point.

Caption: Molecular structure of 3-Chloro-6-(4-chlorophenyl)pyridazine with atom numbering.

The Characterization Workflow: A Validating System

The confirmation of a synthesized molecule follows a logical and self-validating workflow. Each step provides a piece of evidence that, when combined, creates an irrefutable structural proof. Failure to meet the expected outcome at any stage necessitates a re-evaluation of the preceding steps.

Caption: Standard workflow for the synthesis and structural confirmation of a chemical entity.

Mass Spectrometry (MS): The Isotopic Fingerprint

High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information: the exact mass, which confirms the elemental composition, and the isotopic pattern, which confirms the presence of elements like chlorine and bromine.

Expertise & Causality: For 3-Chloro-6-(4-chlorophenyl)pyridazine, the molecular ion (M⁺˙) will not be a single peak. Due to the two chlorine atoms, a characteristic cluster of peaks will appear:

-

M: The peak corresponding to the molecule with two ³⁵Cl isotopes.

-

M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 66% the intensity of the M peak.

-

M+4: The peak for molecules with two ³⁷Cl isotopes. This peak will be approximately 10% the intensity of the M peak.

This 9:6:1 (approximate) intensity ratio is a definitive fingerprint for a dichlorinated compound and serves as a primary validation checkpoint.[5]

Predicted Mass Spectral Data

| Ion | Predicted m/z (Monoisotopic) | Description |

|---|---|---|

| [M]⁺˙ | 223.9908 | C₁₀H₆³⁵Cl₂N₂⁺ |

| [M+2]⁺˙ | 225.9878 | C₁₀H₆³⁵Cl³⁷ClN₂⁺ |

| [M+4]⁺˙ | 227.9849 | C₁₀H₆³⁷Cl₂N₂⁺ |

| [M-Cl]⁺ | 189.0298 | Loss of a chlorine radical |

| [C₄H₂ClN₂]⁺ | 113.9906 | Fragment from pyridazine ring cleavage |

Proposed Fragmentation Pathway: Electron Impact (EI) or Electrospray Ionization (ESI) will generate the molecular ion. Common fragmentation pathways for similar structures involve the loss of a chlorine radical or cleavage of the bond between the two aromatic rings.[6][7]

Caption: A simplified fragmentation pathway for 3-Chloro-6-(4-chlorophenyl)pyridazine.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Validation: Compare the measured exact mass of the [M+H]⁺ ion with the calculated value (should be within 5 ppm). Verify the M, M+2, and M+4 isotopic pattern and intensity ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the key is to predict the chemical shifts and coupling patterns for the six aromatic protons and ten carbon atoms. The analysis is informed by data from the analog, 3-chloro-6-phenylpyridazine.[8][9]

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The molecule has two distinct aromatic systems, leading to two sets of signals.

-

Pyridazine Ring: The two protons on the pyridazine ring (H4, H5) are adjacent to each other. They will appear as two doublets due to mutual coupling. Based on the analog 3-chloro-6-phenylpyridazine, these protons are expected in the downfield region (7.5-8.5 ppm) due to the electron-withdrawing nature of the pyridazine nitrogens and the chlorine atom.

-

Chlorophenyl Ring: The 4-chloro substituent renders the phenyl ring symmetrical. The four protons (H2', H3', H5', H6') are chemically equivalent in two pairs. This results in a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.05 | Doublet (d) | ~9.0 | 1H | H4 or H5 |

| ~7.85 | Doublet (d) | ~9.0 | 1H | H5 or H4 |

| ~7.95 | Doublet (d) | ~8.5 | 2H | H2', H6' |

| ~7.50 | Doublet (d) | ~8.5 | 2H | H3', H5' |

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Analysis: Integrate the peaks and analyze the multiplicities and coupling constants to confirm the assignments.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: Due to the molecule's symmetry, fewer than 10 signals are expected in the ¹³C NMR spectrum.

-

Symmetry: C2' and C6' are equivalent, as are C3' and C5'. This reduces the number of signals from the chlorophenyl ring from six to four.

-

Chemical Shifts: Carbons directly attached to electronegative atoms (N, Cl) will be shifted significantly downfield. The C3 and C6 carbons of the pyridazine ring, and the C1' and C4' carbons of the phenyl ring, are expected to be the most downfield signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160 | C6 | Attached to N and aryl group |

| ~152 | C3 | Attached to N and Cl |

| ~137 | C4' | Attached to Cl |

| ~134 | C1' | Quaternary, attached to pyridazine |

| ~130 | C4 | Pyridazine CH |

| ~129.5 | C3'/C5' | Phenyl CH |

| ~128.5 | C2'/C6' | Phenyl CH |

| ~125 | C5 | Pyridazine CH |

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a 100 MHz (or corresponding frequency) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

Processing & Analysis: Process the data and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Count the number of signals and compare their chemical shifts to the predicted values.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for identifying the presence of key functional groups and confirming the overall structural class of the molecule.

Expertise & Causality: The IR spectrum will be dominated by vibrations characteristic of aromatic rings and carbon-halogen bonds. While the spectrum of the unsubstituted pyridazine ring is well-studied, the substituents will cause shifts in the peak positions.[10][11]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching from both rings. |

| 1600 - 1550 | C=N Stretch | Characteristic stretching of the pyridazine N=N bond. |

| 1550 - 1400 | C=C Stretch | Aromatic ring stretching vibrations. A series of sharp peaks is expected. |

| ~1090 | C-Cl Stretch | Strong absorption from the C-Cl bond on the phenyl ring. |

| ~830 | C-H Bend | Out-of-plane bending for a 1,4-disubstituted benzene ring. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Clamp the sample to ensure good contact with the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic peaks and compare them with the expected frequencies for the assigned functional groups.

Conclusion

The structural confirmation of 3-Chloro-6-(4-chlorophenyl)pyridazine relies on a synergistic application of modern spectroscopic techniques. The definitive evidence is built upon:

-

MS: Observation of the correct exact mass and the characteristic M/M+2/M+4 isotopic cluster for a dichlorinated compound.

-

¹H NMR: The presence of two doublets for the pyridazine ring and a distinct AA'BB' pattern (two doublets) for the 1,4-disubstituted chlorophenyl ring, with correct integrations.

-

¹³C NMR: The appearance of the correct number of signals (8 unique carbons) in the expected chemical shift regions.

-

IR: The presence of characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl bonds.

When all these spectroscopic data are in agreement, the structure can be considered unambiguously confirmed, enabling further investigation into its chemical and biological properties.

References

- (No author given) (n.d.). Current time information in Cass County, US. Google Search.

-

Ather, A., et al. (2011). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. National Center for Biotechnology Information. Available at: [Link]

-

Ather, A., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. Retrieved January 26, 2026, from [Link]

-

Global Substance Registration System (n.d.). 3-CHLORO-6-PHENYLPYRIDAZINE. GSRS. Retrieved January 26, 2026, from [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available at: [Link]

-

Evers, E. A. I., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information. Available at: [Link]

-

Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. Available at: [Link]

-

Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Juskaite, V., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available at: [Link]

-

Awad, T., et al. (2007). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]

-

Chupakhin, O. N., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies (2018). 3-Chloro-4-methyl-6-phenylpyridazine. SIELC. Retrieved January 26, 2026, from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. AIP Publishing. Available at: [Link]

-

Problems in Chemistry (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

-

3A Senrise (n.d.). 58059-29-3 | 3-Chloro-6-(4-chlorophenyl)pyridazine. 3ASenrise. Retrieved January 26, 2026, from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 4. 58059-29-3 | 3-Chloro-6-(4-chlorophenyl)pyridazine [3asenrise.com]

- 5. youtube.com [youtube.com]

- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

The Chlorophenylpyridazine Scaffold: A Technical Guide to Structure-Activity Relationships and Synthetic Utility

Topic: Structure-activity relationship of chlorophenylpyridazines Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chlorophenylpyridazine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. While historically recognized as a precursor to pyridazinone herbicides, this scaffold has emerged as a critical pharmacophore in neuropharmacology (GABA-A antagonists), oncology (PARP/Topoisomerase inhibitors), and antimicrobial research. This guide dissects the structure-activity relationships (SAR) governing these activities, providing a rational roadmap for lead optimization and a validated protocol for scaffold synthesis.

Structural Architecture & Physicochemical Properties[1][2]

The core structure consists of a pyridazine (1,2-diazine) ring substituted with a chlorine atom and a phenyl group. The most chemically versatile and biologically relevant isomer is 3-chloro-6-phenylpyridazine .

The Pharmacophore Triad

-

The Pyridazine Core (π-Deficient): The 1,2-nitrogen placement creates a highly electron-deficient ring (

). This deficiency makes the C3-chlorine highly reactive toward nucleophilic aromatic substitution ( -

The Chlorophenyl Moiety (Lipophilic Anchor):

-

Sterics: The phenyl ring at C6 acts as a rigid hydrophobic anchor.

-

Sigma-Hole: The chlorine atom (depending on position) can engage in halogen bonding, a directional interaction often overlooked in docking studies but critical for potency in hydrophobic pockets.

-

-

The Dipole Vector: The distinct dipole moment of the pyridazine ring aligns the molecule within polar binding pockets, such as the benzodiazepine binding site of the GABA-A receptor.

Mechanistic Targets & SAR Profiling

A. CNS Modulation: GABA-A Receptor Antagonism

One of the most significant applications of this scaffold is in the design of GABA-A receptor antagonists. The seminal compound SR 95103 [2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride] highlights the critical SAR rules.

-

The "Cation-π" Requirement: To antagonize GABA, the molecule often requires a positive charge or a strong dipole to mimic the ammonium head of GABA.

-

C3-Substitution: The chlorine at C3 is typically displaced by an amine. This amino group is essential for hydrogen bonding within the orthosteric site.

-

C6-Phenyl Role: The phenyl ring occupies a lipophilic pocket adjacent to the GABA binding site. Electron-donating substituents (e.g., -OMe) on this phenyl ring significantly enhance affinity compared to electron-withdrawing groups, suggesting a reliance on

-stacking interactions.

B. Enzyme Inhibition: AChE and PARP-1

In the context of Acetylcholinesterase (AChE) and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, the SAR shifts from electrostatics to steric fit.

-

C5-Lipophilicity (AChE): Introduction of lipophilic groups (e.g., methyl) at the C5 position of the pyridazine ring enhances AChE inhibitory activity and selectivity over Butyrylcholinesterase (BuChE).

-

The "Linker" Concept: For PARP-1 inhibition, the chlorophenylpyridazine often serves as the "head group" that binds to the nicotinamide pocket, linked to a "tail" that extends into the solvent-exposed region. The 3-chloro group is often preserved here to fill a specific hydrophobic sub-pocket.

Visualizing the SAR Landscape

The following diagram maps the functional logic of the scaffold, distinguishing between regions tolerant of modification and those critical for binding.

Caption: Functional dissection of the chlorophenylpyridazine scaffold. C3 is the primary vector for diversity, while C6 anchors the molecule in the active site.

Experimental Protocol: Synthesis of 3-Chloro-6-Phenylpyridazine

Context: This protocol describes the conversion of 6-phenylpyridazin-3(2H)-one to 3-chloro-6-phenylpyridazine. This is the industry-standard "activation" step to generate the electrophilic scaffold.

Safety Warning: Phosphorus oxychloride (

Materials

-

Precursor: 6-Phenylpyridazin-3(2H)-one (10 mmol, 1.72 g)

-

Reagent: Phosphorus oxychloride (

) (50 mmol, 4.6 mL) -

Solvent: None (Neat reaction) or Acetonitrile (if temperature control is needed)

-

Quench: Crushed ice / Saturated

Methodology

-

Setup: Charge a dry 50 mL round-bottom flask (RBF) with 6-phenylpyridazin-3(2H)-one.

-

Addition: Carefully add

to the flask. (Optional: Add 1 drop of DMF as a Vilsmeier-Haack type catalyst to accelerate the reaction). -

Reflux: Attach a reflux condenser with a drying tube (

). Heat the mixture to 90–100°C for 3–4 hours.-

Checkpoint: The suspension should become a clear, dark solution as the starting material is consumed. Monitor by TLC (30% Ethyl Acetate/Hexane).

-

-

Work-up (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture onto ~100g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

releases HCl gas. -

Neutralize the slurry to pH 7–8 using solid

or 10% NaOH solution.

-

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM) (

mL). Combine organic layers, dry over anhydrous -

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 8:2).

Expected Yield: 85–95% Characterization:

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: ~118–120°C.

-

1H NMR (CDCl3): Distinct doublets for the pyridazine protons at

7.5–8.0 ppm region.

Synthetic Pathway Visualization[3]

Caption: Synthetic workflow transforming the inert pyridazinone into the reactive chloropyridazine scaffold for divergent library synthesis.

Data Summary: Activity Profiles

| Compound Class | Target | Key Substituent (R) at C3 | Activity Metric | Reference |

| SR 95103 | GABA-A Receptor | -NH-(CH2)3-COOH | [1] | |

| Indenopyridazine | AChE | -NH-(CH2)2-Piperidine | [2] | |

| RS-0406 | Amyloid Fibrils | -NH-R (Hydrophobic) | Fibril Reduction | [3] |

| Pyridazinone | Fungal Growth | -Cl (at C5 of pyridazinone) | MIC (µg/mL) | [4] |

References

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Source: Molecules URL:[Link]

In Silico Modeling of 3-Chloro-6-(4-chlorophenyl)pyridazine: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This aromatic six-membered heterocycle, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive core for the design of novel therapeutics.[1] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This guide focuses on the in silico modeling of a specific pyridazine derivative, 3-Chloro-6-(4-chlorophenyl)pyridazine . This compound, with the molecular formula C₁₀H₆Cl₂N₂, presents an interesting candidate for computational investigation due to the established therapeutic relevance of its core structure.[2][3] This document will provide a comprehensive, in-depth technical walkthrough of the essential in silico techniques used to characterize and predict the therapeutic potential of this molecule. We will delve into the causality behind methodological choices, ensuring a robust and scientifically sound approach to its virtual evaluation.

Physicochemical Properties of 3-Chloro-6-(4-chlorophenyl)pyridazine

A foundational step in any in silico analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for parameterizing the computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [2][3] |

| Molecular Weight | 225.07 g/mol | [2][3] |

| CAS Number | 58059-29-3 | [2][3] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 200-201 °C | [2] |

| Boiling Point (Predicted) | 400.9 ± 30.0 °C | [2] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.14 ± 0.10 | [2] |

Target Identification: Rationale for Selecting PARP-1

Given the prevalence of the pyridazine scaffold in anticancer agents, a key initial step is to identify a plausible protein target. Numerous studies have implicated pyridazine-containing compounds as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful therapeutic strategy for certain cancers.[4][5] Therefore, for the purpose of this guide, we will proceed with PARP-1 as the primary biological target for our in silico investigations of 3-Chloro-6-(4-chlorophenyl)pyridazine.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

Experimental Protocol: Molecular Docking of 3-Chloro-6-(4-chlorophenyl)pyridazine with PARP-1

1. Preparation of the Receptor (PARP-1):

-

Objective: To obtain a high-quality, clean 3D structure of the PARP-1 protein.

-

Procedure:

-

Download the crystal structure of human PARP-1 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 7AAB .[5] This structure provides a biologically relevant conformation of the active site.

-

Remove the co-crystallized ligand, water molecules, and any other non-protein atoms from the PDB file using a molecular visualization tool such as PyMOL or Chimera.

-

Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

-

Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM). This is essential for accurately calculating electrostatic interactions.

-

Save the prepared protein structure in a suitable format, such as PDBQT for use with AutoDock Vina.

-

2. Preparation of the Ligand (3-Chloro-6-(4-chlorophenyl)pyridazine):

-

Objective: To generate a 3D conformation of the ligand and prepare it for docking.

-

Procedure:

-

Obtain the 2D structure of 3-Chloro-6-(4-chlorophenyl)pyridazine from a chemical database like PubChem.

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel.

-

Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.

-

Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds of the ligand.

-

Save the prepared ligand in the PDBQT format.

-

3. Docking Simulation using AutoDock Vina:

-

Objective: To predict the binding pose and affinity of the ligand within the PARP-1 active site.

-

Procedure:

-

Define the search space (grid box) for the docking simulation. This box should encompass the entire active site of PARP-1, typically defined based on the position of the co-crystallized ligand in the original PDB structure.

-

Execute the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined search space and score them based on a scoring function.

-

Analyze the docking results. The output will include a ranked list of binding poses with their corresponding predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

4. Analysis of the Docked Complex:

-

Objective: To visualize and interpret the interactions between the ligand and the protein.

-

Procedure:

-

Load the docked complex (protein + best-scoring ligand pose) into a molecular visualization program.

-

Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between 3-Chloro-6-(4-chlorophenyl)pyridazine and the amino acid residues of the PARP-1 active site.

-

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Experimental Protocol: MD Simulation of the PARP-1-Ligand Complex

1. System Preparation:

-

Objective: To create a simulation-ready system containing the docked complex in a realistic environment.

-

Procedure:

-

Use the best-scoring docked pose of the PARP-1/3-Chloro-6-(4-chlorophenyl)pyridazine complex from the molecular docking step.

-

Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server. This file contains the parameters that describe the ligand's bonded and non-bonded interactions.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration.

-

2. Energy Minimization:

-

Objective: To relax the system and remove any steric clashes before the simulation.

-

Procedure:

-

Perform a steepest descent energy minimization of the entire system to relieve any unfavorable atomic contacts.

-

3. Equilibration:

-

Objective: To bring the system to the desired temperature and pressure.

-

Procedure:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system to the target pressure (e.g., 1 bar).

-

4. Production MD Simulation:

-

Objective: To generate a trajectory of the system's atomic motions over time.

-

Procedure:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The coordinates of all atoms are saved at regular intervals to generate a trajectory file.

-

5. Trajectory Analysis:

-

Objective: To analyze the stability of the protein-ligand complex and characterize its dynamics.

-

Procedure:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess their stability over the course of the simulation.

-

Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the hydrogen bond network between the protein and the ligand throughout the simulation to assess the persistence of key interactions.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the protein-ligand interaction.

-

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 3. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE CAS#: 58059-29-3 [chemicalbook.com]

- 4. How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Application Note & Synthesis Protocol: 3-Chloro-6-(4-chlorophenyl)pyridazine

Abstract

This document provides a comprehensive guide to the synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine, a key heterocyclic intermediate in pharmaceutical research and development. Pyridazine derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] The protocol herein details a robust and efficient method utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will elucidate the rationale behind the chosen methodology, provide a detailed step-by-step experimental procedure, discuss the underlying reaction mechanism, and outline characterization techniques. This guide is designed to be a self-validating system, ensuring reproducibility and high-purity outcomes for researchers in the field.

Introduction and Strategic Rationale

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS No: 58059-29-3) is a disubstituted pyridazine featuring both a reactive chlorine atom and a bi-aryl linkage. The chlorine at the 3-position serves as a versatile handle for subsequent nucleophilic substitution reactions, while the 4-chlorophenyl moiety can be critical for modulating the pharmacological profile of derivative compounds.

The synthetic strategy of choice is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an industrial and academic workhorse for the formation of carbon-carbon bonds.[2] In this specific application, we will perform a regioselective coupling of 3,6-dichloropyridazine with 4-chlorophenylboronic acid. The choice of a palladium catalyst and appropriate base is critical for achieving high yields and selectivity, as the reaction must proceed selectively at one of the two chlorine positions on the pyridazine ring.[3][4] This approach is generally preferred over alternatives, such as the chlorination of a pyridazinone precursor[5][6], due to its modularity and the commercial availability of a vast array of boronic acids.

Overall Synthetic Workflow

The synthesis is a single-step palladium-catalyzed cross-coupling reaction. The workflow is designed for efficiency and scalability, moving from commercially available starting materials to the purified final product.

Diagram 1: High-level experimental workflow for the synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine.

Reagents and Materials

Proper preparation and handling of reagents are paramount for reaction success. All reagents should be of high purity (≥98%) unless otherwise specified.

| Reagent | CAS No. | Formula | MW ( g/mol ) | Role | Notes |

| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | Starting Material | Can be sourced commercially or synthesized.[7] |

| 4-Chlorophenylboronic acid | 1679-18-1 | C₆H₆BClO₂ | 156.37 | Coupling Partner | Hygroscopic; store in a desiccator.[8] |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst | Air and light-sensitive. Handle under inert gas. |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Base | Must be anhydrous. Dry in an oven before use. |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent | Use anhydrous grade. Peroxide formation is a risk. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Co-Solvent | Must be degassed before use to remove oxygen. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent | HPLC Grade |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Washing Agent | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent | |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Stationary Phase | For column chromatography (230-400 mesh). |

Detailed Experimental Protocol

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts are toxic and should be handled with care.

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition:

-

To the reaction flask, add 3,6-dichloropyridazine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and anhydrous potassium phosphate (2.0 eq.).

-

In a separate vial, weigh the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.).

-

Briefly remove the septum, add the catalyst to the flask, and immediately replace the septum.

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

-

Solvent Addition and Reaction:

-

Using a syringe, add anhydrous, degassed 1,4-dioxane and degassed deionized water to the flask (a typical solvent ratio is 4:1 dioxane:water, e.g., 16 mL dioxane and 4 mL water per 10 mmol of the limiting reagent).

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Heat the reaction mixture to 90-100 °C using an oil bath and maintain vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Spot the starting material (3,6-dichloropyridazine) and the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of a new, higher Rf spot indicates product formation. The reaction is typically complete within 4-8 hours.

-

-

Work-up Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (approx. 50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[9]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-Chloro-6-(4-chlorophenyl)pyridazine as a white to off-white solid.

-

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in the palladium-catalyzed Suzuki-Miyaura coupling cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The 4-chlorophenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.

-

Reductive Elimination: The two organic fragments (the pyridazine and the chlorophenyl group) are eliminated from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Product Characterization

The identity and purity of the synthesized 3-Chloro-6-(4-chlorophenyl)pyridazine should be confirmed using standard analytical techniques.

| Parameter | Expected Value |

| Chemical Name | 3-Chloro-6-(4-chlorophenyl)pyridazine |

| CAS Number | 58059-29-3[12] |

| Molecular Formula | C₁₀H₆Cl₂N₂[5] |

| Molecular Weight | 225.07 g/mol [5] |

| Appearance | White to off-white solid |

| Purity (by HPLC/GC) | ≥98% |

| ¹H NMR | Consistent with the proposed structure. |

| Mass Spectrometry | [M+H]⁺ = 225.00 |

References

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). - Organic Syntheses Procedure. Available from: [Link]

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available from: [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. Available from: [Link]

- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

(p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity - ResearchGate. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

-

Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. - ResearchGate. Available from: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

-

Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. Available from: [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. Available from: [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

4 - Organic Syntheses Procedure. Available from: [Link]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available from: [Link]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloro-6-(4-chlorophenyl)pyridazine from 3,6-dichloropyridazine and 4-chlorophenylboronic acid. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, troubleshooting advice, and critical safety information. By explaining the causality behind experimental choices, this note aims to empower chemists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

Introduction and Strategic Overview

3-Chloro-6-(4-chlorophenyl)pyridazine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridazine core is a key pharmacophore found in numerous biologically active compounds.[4][5] The selective synthesis of mono-arylated pyridazines from their dichloro precursors is a crucial transformation, enabling further functionalization at the remaining chloro-position.

The method detailed herein employs the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and relatively low toxicity of its boronic acid reagents.[2][6] The reaction couples 3,6-dichloropyridazine, an electron-deficient heteroaryl halide, with 4-chlorophenylboronic acid using a palladium catalyst and a base. The key challenge, and the focus of this protocol, is achieving selective mono-arylation, leveraging the differential reactivity of the two chlorine atoms on the pyridazine ring.

The Suzuki-Miyaura Catalytic Cycle: Mechanistic Rationale

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl halide (3,6-dichloropyridazine). This is often the rate-determining step.[7] The palladium inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate.

-

Transmetalation: The organoboronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[6] This boronate then transfers its aryl group (4-chlorophenyl) to the Pd(II) center, displacing the halide and forming a new diaryl-Pd(II) complex. This step regenerates the halide salt.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product, 3-chloro-6-(4-chlorophenyl)pyridazine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction. Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[9] The base is essential not only for activating the boronic acid but also for neutralizing the acid generated during the cycle.[6]

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | M. Wt. | Amount | Moles |

| 3,6-Dichloropyridazine | ≥98% | Sigma-Aldrich | 141-30-0 | 148.98 | 1.49 g | 10.0 mmol |

| 4-Chlorophenylboronic acid | ≥97% | Combi-Blocks | 1679-18-1 | 156.37 | 1.72 g | 11.0 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem | 14221-01-3 | 1155.56 | 347 mg | 0.3 mmol |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher | 584-08-7 | 138.21 | 4.15 g | 30.0 mmol |

| 1,4-Dioxane | Anhydrous | Acros | 123-91-1 | 88.11 | 80 mL | - |

| Deionized Water | - | - | 7732-18-5 | 18.02 | 20 mL | - |

| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | 88.11 | ~200 mL | - |

| Brine (Saturated NaCl) | - | Lab Prepared | - | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | 7487-88-9 | 120.37 | ~10 g | - |

| Silica Gel | 230-400 mesh | - | 7631-86-9 | - | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet and bubbler

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), 4-chlorophenylboronic acid (1.72 g, 11.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and the magnetic stir bar.

-

Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%). The mixture will likely be a pale yellow.

-

Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL) via syringe. Degas the resulting suspension by bubbling inert gas through the mixture for 15-20 minutes while stirring.

-

Reaction: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-8 hours, indicated by the consumption of the limiting reagent (3,6-dichloropyridazine).

-

Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

-

Washing: Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the product from starting materials and byproducts.

-

Characterization: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent in vacuo to yield 3-chloro-6-(4-chlorophenyl)pyridazine as a solid. Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).

Caption: Fig 2. Experimental Workflow Diagram

Safety Precautions

-

3,6-Dichloropyridazine: Toxic if swallowed and causes skin and serious eye irritation.[10] Handle with extreme care in a fume hood.

-

Boronic Acids: Can cause skin, eye, and respiratory irritation.[11][12][13][14] Avoid inhalation of dust.

-

Palladium Catalysts: Handle in a fume hood. Some palladium compounds can be irritants.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Work in a well-ventilated fume hood away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

Expert Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient degassing (O₂ present); Poor quality base or solvents. | Use a fresh bottle of catalyst or a different batch. Ensure the reaction is thoroughly degassed. Use freshly dried, anhydrous solvents and a finely powdered, dry base. |

| Formation of Bis-arylated byproduct | Reaction run for too long; Stoichiometry of boronic acid too high. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use a slight excess (1.05-1.1 eq.) of boronic acid, but avoid larger excesses. |

| Deboronation of Boronic Acid | Prolonged heating; Presence of protic impurities. | Minimize reaction time. Ensure anhydrous conditions where possible, although some water is required for this solvent system. |

| Dark Black/Precipitated Catalyst | Catalyst decomposition ("Palladium Black"). | This can indicate the reaction has stalled. Ensure proper inert atmosphere and purity of reagents. Sometimes, more robust ligands (e.g., SPhos, XPhos) may be required.[9] |

| Difficult Purification | Product and starting material have similar polarity. | Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. Recrystallization may be an alternative purification method.[15][16] |

References

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P

-

Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. (URL: [Link])

-